molecular formula C10H22O5 B13752757 4,7,10,13-Tetraoxatetradecan-2-ol CAS No. 58872-88-1

4,7,10,13-Tetraoxatetradecan-2-ol

Cat. No.: B13752757
CAS No.: 58872-88-1
M. Wt: 222.28 g/mol
InChI Key: IXMBFXZUCVOLMS-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxatetradecan-2-ol is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxatetradecan-2-ol typically involves the reaction of tetraethylene glycol with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of ether linkages.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxatetradecan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces simpler alcohols.

Scientific Research Applications

4,7,10,13-Tetraoxatetradecan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: This compound is employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is utilized in the production of polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism by which 4,7,10,13-Tetraoxatetradecan-2-ol exerts its effects is primarily through its ether linkages. These linkages allow the compound to interact with various molecular targets, such as enzymes and receptors, altering their activity and stability. The pathways involved often include hydrogen bonding and van der Waals interactions, which contribute to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxatetradecan-13-ol: Similar in structure but with different functional groups.

    Tetrapropylene glycol monomethyl ether: Another compound with multiple ether linkages but different molecular weight and properties.

Uniqueness

4,7,10,13-Tetraoxatetradecan-2-ol is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

58872-88-1

Molecular Formula

C10H22O5

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-2-ol

InChI

InChI=1S/C10H22O5/c1-10(11)9-15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3

InChI Key

IXMBFXZUCVOLMS-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOCCOCCOC)O

Origin of Product

United States

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